molecular formula C7H8N2O3 B1587238 4,6-Dimethoxypyrimidine-5-carbaldehyde CAS No. 4558-59-2

4,6-Dimethoxypyrimidine-5-carbaldehyde

Cat. No.: B1587238
CAS No.: 4558-59-2
M. Wt: 168.15 g/mol
InChI Key: WQGFZQFGVYDFOP-UHFFFAOYSA-N
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Description

4,6-Dimethoxypyrimidine-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H8N2O3. It is characterized by a pyrimidine ring substituted with methoxy groups at the 4 and 6 positions and an aldehyde group at the 5 position. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dimethoxypyrimidine-5-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 4,6-dimethoxypyrimidine with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically occurs under mild conditions and yields the desired aldehyde product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxypyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 4,6-Dimethoxypyrimidine-5-carboxylic acid.

    Reduction: 4,6-Dimethoxypyrimidine-5-methanol.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4,6-Dimethoxypyrimidine-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-dimethoxypyrimidine-5-carbaldehyde depends on its specific application. In general, its reactivity is influenced by the electron-donating methoxy groups and the electron-withdrawing aldehyde group. These functional groups affect the compound’s ability to participate in various chemical reactions, such as nucleophilic addition or electrophilic substitution.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethoxypyrimidine: Lacks the aldehyde group, making it less reactive in certain types of chemical reactions.

    4,6-Dichloropyrimidine: Contains chlorine atoms instead of methoxy groups, leading to different reactivity and applications.

    5-Formyluracil: A similar compound with a formyl group at the 5 position but with different substituents on the pyrimidine ring.

Uniqueness

4,6-Dimethoxypyrimidine-5-carbaldehyde is unique due to the presence of both methoxy and aldehyde groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4,6-dimethoxypyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-11-6-5(3-10)7(12-2)9-4-8-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGFZQFGVYDFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=N1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403278
Record name 4,6-dimethoxypyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4558-59-2
Record name 4,6-dimethoxypyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethoxypyrimidine-5-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

43.6 g (246 mmol) of 4,6-dichloropyrimidine-5-carboaldehyde was dissolved in 200 ml of methanol, and 120 g (622 mmol) of 28% sodium methoxide was added under cooling with ice and then reacted for 2 hours at room temperature. After completion of the reaction, the solvent was distilled off, and an aqueous citric acid solution was added, followed by extraction with ethyl acetate. The organic layer was washed with an aqueous sodium hydrogencarbonate solution, an aqueous citric acid solution, water and an aqueous sodium chloride solution in this order, dried and concentrated, and the obtained crude crystals were washed with isopropyl ether to obtain 8.3 g (yield: 20%) of 4,6-dimethoxypyrimidine-5-carboaldehyde.
Quantity
43.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
120 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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